molecular formula C27H40F2N2O B8631999 2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine CAS No. 134035-64-6

2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine

Cat. No. B8631999
CAS RN: 134035-64-6
M. Wt: 446.6 g/mol
InChI Key: VQAJNBZLBNSACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine is a useful research compound. Its molecular formula is C27H40F2N2O and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

134035-64-6

Product Name

2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine

Molecular Formula

C27H40F2N2O

Molecular Weight

446.6 g/mol

IUPAC Name

2-(2,3-difluoro-4-octoxyphenyl)-5-nonylpyrimidine

InChI

InChI=1S/C27H40F2N2O/c1-3-5-7-9-11-12-14-16-22-20-30-27(31-21-22)23-17-18-24(26(29)25(23)28)32-19-15-13-10-8-6-4-2/h17-18,20-21H,3-16,19H2,1-2H3

InChI Key

VQAJNBZLBNSACK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCCC)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

--The nonynylpyrimidine 38 (1.50 g, 3.39 mmol) was hydrogenated over 5% Pd/C in ethyl acetate to give the nonylpyrimidine 39 (1.39 g, 92%) (from MeOH/EtOH), transitions/° C. K 42.8 SC 53.6 I; νmax /cm-1 (KBr) 2920, 2950, 1625, 1540, 1475, 1465, 1430, 1310, 1200 and 1080s; δ 0.90(6H, m, Me×2), 1.16-1.56 (22H, m), 1.67 (2H, quint, ArCH2CH2), 1.85 (2H, quint, OCH2CH2), 2.63 (2H, t, ArCH2), 4.10 (2H, t, OCH2), 6.82 (1H, ddd, J8.5, 8 and 2, 5'-H), 7.80 (1H, ddd, J8.5, 8 and 2, 6'-H) and 8.65 (2H, s, 4- and 6-H); m/z 446 (M+), 334, 305, 277, 263, 249, 235 and 222.
Name
nonynylpyrimidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

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